Netagen
Description
Overview of Steroidal Hormone Chemistry in Pharmaceutical Development
Steroids are characterized by a core structure consisting of seventeen carbon atoms arranged in four fused rings: three six-membered cyclohexane (B81311) rings (A, B, and C) and one five-membered cyclopentane (B165970) ring (D). This fundamental structure is known as the gonane (B1236691) skeleton. britannica.comsymeres.comnumberanalytics.com Variations in functional groups attached to this nucleus, their position, and the stereochemistry of the ring junctions lead to diverse biological activities. britannica.com
In pharmaceutical development, understanding the relationship between the chemical structure and biological activity is paramount. Modifications to the steroid nucleus can enhance potency, alter receptor selectivity, improve pharmacokinetic properties, or reduce unwanted side effects. acs.orgnih.gov The synthesis of steroidal active pharmaceutical ingredients often involves a combination of chemical and microbiological processes, utilizing precursors like phytosterols. nih.gov The rigid framework of steroidal molecules and their lipid solubility contribute to their ability to penetrate biological membranes and bind to specific receptors. acs.orgmdpi.com
Historical Context of Estradiol (B170435) and Progestin Discovery and Application
The history of steroidal hormone discovery is a cornerstone of modern endocrinology. The existence of ovarian hormones was first suggested in the late 1800s. rochester.eduresearchgate.net Early in the 20th century, significant efforts were directed towards isolating and characterizing these substances. Estradiol, a key endogenous estrogen, was first discovered and synthesized in 1933 and subsequently isolated in 1935. wikipedia.orgnih.gov Pioneers like Edgar Allen, Edward Doisy, and Adolf Butenandt were instrumental in purifying and crystallizing estrogens, including estrone (B1671321) and estradiol, around 1929. oup.comnih.gov
Concurrently, research into the function of the corpus luteum led to the discovery of progesterone (B1679170). Willard M. Allen and George W. Corner made significant contributions, with the hormone formally named "Progesterone" in 1935 after its isolation by multiple international teams in 1934. nih.gov Progesterone is a crucial C21-steroid hormone involved in the female menstrual cycle and pregnancy. nih.gov
The realization of the physiological roles of these hormones spurred interest in their therapeutic applications. Early applications included treating menopausal symptoms and gynecological disorders. rochester.eduoup.comwikipedia.orgresearchgate.net The development of synthetic analogs, particularly progestins, further expanded their potential uses.
Evolution of Combined Hormonal Preparations and the Role of Specific Steroidal Structures
The concept of using hormonal preparations for contraception emerged from the understanding of how estrogens and progestins regulate the reproductive cycle. Early research in the 1950s focused on synthetic progestins capable of preventing ovulation. asu.eduwikipedia.org This led to the development of compounds like norethindrone (B1679910) (also known as norethisterone) and norethynodrel, derived from 19-nortestosterone. asu.edunih.govglowm.com
The first combined hormonal contraceptive, approved in 1960, combined an estrogen (mestranol, a prodrug of ethinylestradiol) with a progestin (norethynodrel). glowm.comfrontiersin.orgwikipedia.org The evolution of combined hormonal preparations has seen a trend towards lower estrogen doses and the introduction of various synthetic progestins. nih.gov These progestins are often classified into generations based on their development timeline and structural characteristics, including estranes (like norethindrone) and gonanes (like levonorgestrel). frontiersin.orgnih.gov Levonorgestrel (B1675169), a synthetic progestin, is the biologically active component of norgestrel (B7790687) and is characterized by a 17-carbon structure. frontiersin.orglipidmaps.org
The specific steroidal structures utilized in combined preparations are selected based on their affinity for steroid receptors and their resulting pharmacological profiles. Modifications to the core steroid structure, such as the addition of an ethynyl (B1212043) group at the 17α position in ethinylestradiol, confer oral bioavailability. wikipedia.orgglowm.com
Significance of "Netagen"-Associated Compounds in Contemporary Chemical Research
While the specific formulation "this compound" was not directly identified in the search results, the focus on estradiol and progestins points to their continued significance in contemporary chemical research. Research continues to explore novel synthetic routes for these compounds and their analogs, aiming for improved efficiency and sustainability in manufacturing. symeres.comnih.govmdpi.com
Furthermore, contemporary chemical research involving these steroidal structures includes the development of new derivatives with potentially altered pharmacological properties, such as modified receptor selectivity or different metabolic profiles. acs.orgnih.govmdpi.com The study of steroidal bioconjugates, where steroids are linked to other molecules, is an area of active research for targeted drug delivery and enhanced therapeutic effects. acs.org The fundamental steroid nucleus remains a valuable scaffold in medicinal chemistry for the design and synthesis of new therapeutic agents beyond traditional hormone replacement or contraception, including potential applications in areas like cancer and infectious diseases. nih.govmdpi.comnih.gov
Understanding the detailed chemical properties, synthesis, and structural modifications of compounds like estradiol, progesterone, ethinylestradiol, norethindrone, and levonorgestrel remains crucial for the development of future pharmaceutical formulations.
Properties
CAS No. |
62057-27-6 |
|---|---|
Molecular Formula |
C38H50O4 |
Molecular Weight |
570.8 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one;(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H26O2.C18H24O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2;1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h1,12,15-18,22H,4-11H2,2H3;3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t15-,16+,17+,18-,19-,20-;14-,15-,16+,17+,18+/m01/s1 |
InChI Key |
RVXHNBHNODFRPZ-JBOOOYMWSA-N |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O.CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34 |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=O)CC[C@H]34 |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O.CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34 |
Synonyms |
netagen |
Origin of Product |
United States |
Historical Perspectives and Chemical Origins of Constituents in Netagen
Discovery and Early Synthesis of Estradiol (B170435) Analogs
The existence of an ovarian hormone capable of inducing estrus in animals was inferred from astute observations in antiquity, though extensive anatomical proof was initially lacking. oup.comresearchgate.netnih.gov The experimental approach, influenced by treatises like Claude Bernard's "An Introduction to the Study of Experimental Medicine," led investigators to explore the "internal secretions" of the ovaries. oup.comresearchgate.netnih.gov
The purification and crystallization of the first estrogens were significant milestones. Estrone (B1671321) was independently isolated and purified by Edgar Allen and Edward Doisy in the United States and Adolf Butenandt in Germany in 1929. wikipedia.orgnih.govnih.gov Estriol (B74026) was subsequently isolated and purified by Guy Marrian in 1930. wikipedia.orgnih.gov Estradiol (specifically 17β-estradiol), recognized as the most potent of the three major endogenous estrogens, was the last to be identified. wikipedia.orgnih.gov It was discovered by Schwenk and Hildebrant in 1933 through the reduction of estrone. wikipedia.org Doisy later isolated and purified estradiol from sow ovaries in 1935, simultaneously determining its chemical structure. wikipedia.orgnih.gov
Early on, it was suggested that estrogens were synthesized from androgens, a process later understood to involve the enzyme aromatase. oup.comnih.govresearchgate.net The chemical characterization of these steroid structures, which contain a four-ring system (three cyclohexane (B81311) rings and one cyclopentane (B165970) ring), was a major undertaking in organic chemistry. oup.com
The total synthesis of estradiol was a complex challenge. A partial synthesis from cholesterol was developed by Inhoffen and Hohlweg in 1940, followed by a total synthesis achieved by Anner and Miescher in 1948. wikipedia.org The development of synthetic estrogenic chemicals without the full steroid nucleus also occurred, with compounds like 1-keto-1:2:3:4 tetrahydrophenanthrene (1933), bisphenol A (1936), and diethylstilbestrol (B1670540) (DES) (1938) being reported as having estrogenic activity. researchgate.netnih.gov DES, a derivative of the stilbene (B7821643) nucleus, was noted for its significant estrogenic potency. researchgate.net
Research into estradiol analogs has continued, including the synthesis of derivatives with side chains at the C-16 or -17 positions and propano analogues, often for studying their binding affinity to the estrogen receptor. nih.govrsc.org
Development and Modifications of Norethisterone and Related Progestins
Prior to the development of synthetic progestins, progesterone (B1679170) was extracted from animal sources, a process that was costly and yielded low concentrations. central.edupbs.org A significant advance came in 1943 when Russell Marker discovered a method, known as "Marker degradation," to extract progesterone from plant material, specifically the steroid diosgenin (B1670711) found in Dioscorea species. central.edupbs.orgmdpi.com This process formed the basis for the industrial production of synthetic hormones. pbs.orgmdpi.com
The search for orally active progestins led to key chemical modifications of existing steroid structures. Ethisterone (B1671409) (17α-ethynyltestosterone), created by adding an acetylene (B1199291) group at position 17 of testosterone (B1683101), demonstrated oral activity and some progestational activity, although it was primarily an androgen derivative. central.edunih.govkup.at
A crucial development was the synthesis of 19-norprogesterone (B1209251) in 1944. central.eduwikipedia.org This compound, lacking the methyl group at the C19 position of progesterone, showed increased biological activity compared to natural progesterone when tested in rabbits. central.eduwikipedia.org While potent, 19-norprogesterone was not orally active. central.eduwikipedia.org
Building on these findings, the synthesis of norethisterone (also known as norethindrone) in 1951 by Carl Djerassi, Luis Miramontes, and George Rosenkranz at Syntex in Mexico marked a pivotal moment. central.edupbs.orgwikipedia.orgresearchgate.netnih.govkup.atmdpi.com They synthesized 19-nor-17α-ethynyltestosterone by combining the structural features of ethisterone (the 17α-ethynyl group) and 19-norprogesterone (the absence of the C19 methyl group). central.edunih.govkup.at The synthesis involved converting a 19-nortestosterone derivative into norethisterone through several chemical steps, notably utilizing the Birch reduction to remove the C19 methyl group. central.edunih.govkup.at Norethisterone was the first highly active, orally available progestogen. wikipedia.orgresearchgate.net
Norethisterone acetate (B1210297) (NETA), an ester of norethisterone, was also synthesized and introduced later, serving as a prodrug that is converted to norethisterone in the body. wikipedia.org
The development of synthetic progestins continued, leading to various 19-nor derivatives and subsequent generations with altered pharmacological profiles, including differences in androgenic activity and receptor selectivity. central.edunih.govmdpi.comnih.gov
Milestones in Steroid Chemistry Pertaining to Conjugated Estrogens in Formulations like "Netagen"
Conjugated estrogens are typically mixtures containing various estrogen sulfates, originally isolated from natural sources such as the urine of pregnant mares. These mixtures can include estrogens like estrone, equilin, and equilenin (B1671562), often in their sulfate (B86663) forms. acs.orgnih.gov
The isolation and characterization of these conjugated estrogens were important steps. For example, equilenin was discovered in 1932. acs.org The total synthesis of complex natural products like equilenin was a significant achievement in organic chemistry, with the first total synthesis of equilenin accomplished in 1939. acs.org
Steroid chemistry has also focused on the synthesis and characterization of estrogen conjugates, such as sulfates and glucuronides, which are important in the metabolism and excretion of estrogens in the body. nih.govwikipedia.orgnih.govannualreviews.org These conjugated forms can serve as a circulating reservoir for the generation of active estrogens. nih.gov
The development of analytical techniques to identify and quantify these conjugated forms has also been a relevant area within steroid chemistry, particularly concerning their presence in biological samples and the environment. researchgate.netwur.nl
The historical trajectory of steroid chemistry, from the isolation of natural hormones to the sophisticated synthesis and modification of their structures, has been fundamental to the development of the constituents found in formulations like "this compound." This chemical evolution has provided a range of steroid derivatives with varying properties.
Synthetic Strategies and Chemical Derivatization of Netagen Associated Compounds
Total Synthesis Approaches for Steroidal Hormones Relevant to "Netagen"
The de novo, or total, synthesis of complex steroids like estradiol (B170435) and norethisterone from simple precursors is a significant achievement in organic chemistry. These routes are crucial for producing analogs not accessible from natural sources and for providing alternative manufacturing pathways.
Stereoselective Synthesis of Estradiol Core Structures
Estradiol possesses a tetracyclic core structure known as the estrane (B1239764) nucleus, characterized by four fused rings (A, B, C, and D) and multiple stereocenters. The primary challenge in its total synthesis is the precise control of this stereochemistry.
Further innovations include enantiospecific routes starting from simple chiral molecules like epichlorohydrin. These methods can utilize a metallacycle-mediated annulative cross-coupling followed by an acid-catalyzed vinylcyclopropane (B126155) rearrangement cascade to construct the steroid backbone. nih.gov This convergent approach allows for the flexible synthesis of both the natural (nat-) and unnatural (ent-) enantiomers of steroids, opening avenues for exploring novel biological activities. nih.gov
| Strategy | Key Reactions | Key Features | Reference |
|---|---|---|---|
| Organocatalytic Domino Reaction | Diphenylprolinol silyl (B83357) ether-mediated Michael reaction, Intramolecular aldol (B89426) reaction | High diastereo- and enantioselectivity; Pot-economy leading to improved overall yield (15%). | chemistryviews.org |
| Enantiospecific Convergent Synthesis | Metallacycle-mediated annulative cross-coupling, Acid-catalyzed vinylcyclopropane rearrangement | Starts from simple chiral precursor (epichlorohydrin); Allows access to both natural and unnatural enantiomers. | nih.gov |
Convergent and Linear Synthesis Pathways for Norethisterone
The synthesis of norethisterone, a 19-nortestosterone derivative, also showcases the evolution of synthetic strategies. Synthetic pathways can be broadly categorized as linear or convergent.
Semisynthesis and Biotransformation Methodologies
While total synthesis provides unparalleled flexibility, semisynthesis from abundant natural steroids remains an economically vital route for industrial production. Phytosterols, such as stigmasterol (B192456) and sitosterol (B1666911) from soy or tall oil, and diosgenin (B1670711) from yams, are common starting materials. mdpi.com These precursors already contain the core tetracyclic structure, and chemical or microbial processes are used to modify the side chain and introduce the necessary functional groups to yield target molecules like norethisterone. mdpi.com
Biotransformation leverages the high specificity of enzymes from microorganisms or plants to perform challenging chemical modifications on the steroid nucleus. nih.gov These processes can introduce hydroxyl groups or perform other key transformations with high regio- and stereoselectivity, often under mild conditions that are difficult to achieve with conventional chemical reagents. nih.gov For instance, microbial hydroxylation is a key step in the synthesis of many corticosteroids and can be applied to intermediates in the synthesis of sex hormones. nih.gov
Chemical Derivatization and Analog Design of "this compound"-Related Steroids
The derivatization of steroidal backbones like estradiol and norethisterone is crucial for developing new drugs with improved properties, such as enhanced potency, selectivity, or oral bioavailability.
Structure-Activity Relationship (SAR) Studies of Steroidal Backbones
Structure-activity relationship (SAR) studies explore how specific chemical modifications to a steroid's structure affect its biological activity. uomustansiriyah.edu.iq These studies are fundamental to medicinal chemistry and guide the design of new analogs.
Key findings from SAR studies on steroidal hormones include:
Aromatic A-Ring: The phenolic hydroxyl group at the C-3 position and the aromatic A-ring of estradiol are essential for high-affinity binding to the estrogen receptor (ER). uomustansiriyah.edu.iq
17α-Substitution: The introduction of an ethynyl (B1212043) group at the 17α-position of testosterone (B1683101) or nortestosterone, as seen in norethisterone, blocks metabolic oxidation of the 17β-hydroxyl group. This modification significantly increases oral bioavailability and progestational activity. wikipedia.org
Removal of C-19 Methyl Group: The removal of the C-19 methyl group from the testosterone backbone to create 19-nortestosterone derivatives (like norethisterone) increases anabolic activity and can confer progestogenic activity while decreasing androgenic effects. wikipedia.org
Modifications at Other Positions: Substitutions at various positions on the steroid nucleus can fine-tune activity. For example, introducing hydroxyl groups at positions C-4, C-7, or C-11 can influence biological effects, although these modifications may also impact metabolic stability. nih.gov Similarly, modifications at the C-16 and C-17 positions of the D-ring are common strategies to alter potency and receptor selectivity. benthamscience.com
| Modification | Position | Example Compound | Effect | Reference |
|---|---|---|---|---|
| Aromatic A-Ring with 3-OH group | Ring A, C-3 | Estradiol | Essential for estrogen receptor binding. | uomustansiriyah.edu.iq |
| Ethynyl Group | C-17α | Norethisterone | Blocks metabolism, enhances oral bioavailability and progestational activity. | wikipedia.org |
| Removal of Methyl Group | C-19 | Norethisterone | Increases anabolic/progestogenic activity, decreases androgenic activity. | wikipedia.org |
| Hydroxylation | C-4, C-7, C-11 | Various Analogs | Modulates biological activity and metabolic pathways. | nih.gov |
Design Principles for Modulating Receptor Binding Affinity
Steroid hormones exert their effects by binding to specific nuclear receptors, such as the estrogen receptor (ER) and progesterone (B1679170) receptor (PR). The design of new steroid analogs focuses on modulating the affinity and selectivity of this binding. The ligand-binding domain (LBD) of these receptors is a hydrophobic pocket that accommodates the steroid. oup.com
The binding affinity is determined by the sum of interactions—hydrogen bonds, hydrophobic interactions, and van der Waals forces—between the steroid and the amino acid residues lining the LBD. oup.com
Hydrogen Bonding: The hydroxyl groups at C-3 and C-17β of estradiol are critical hydrogen bond donors and acceptors that anchor the molecule within the ER's LBD.
Hydrophobic Interactions: The nonpolar steroidal backbone fits snugly into the hydrophobic pocket of the receptor. The shape and rigidity of the steroid are crucial for a precise fit. nih.gov
Coactivator/Corepressor Binding: Upon binding a ligand, the receptor undergoes a conformational change. This new shape determines whether the receptor recruits coactivator or corepressor proteins, which in turn dictates the biological response (agonist vs. antagonist activity). nih.gov The design of selective receptor modulators (like SERMs) aims to induce specific receptor conformations that lead to tissue-selective effects.
By understanding these principles, chemists can design derivatives that either enhance binding for greater potency or alter the interaction profile to achieve different biological outcomes, such as creating antagonists or tissue-selective agonists. oup.comnih.gov
Unable to Generate Article on the Chemical Compound "this compound"
Following a comprehensive series of targeted searches, it has been determined that "this compound" is not a recognized chemical compound. The name "this compound" is primarily associated with an information and communication technology (ICT) company, formerly known as Combat Networks. There is no scientific literature or chemical database that identifies a distinct chemical entity by this name.
While the initial searches did not yield any relevant results for a chemical compound, further investigation revealed mentions of "this compound," "this compound 403," and "this compound 423" in the context of pharmaceutical formulations. Specifically, "this compound 423" is listed as a synonym for a drug combination containing estradiol and estriol (B74026) in databases such as the Comparative Toxicogenomics Database and PubChem. This indicates that "this compound" is likely a trade name for a hormonal contraceptive product, not a single chemical compound with a unique molecular structure and synthesis pathway.
The user's request was to generate a detailed scientific article focusing solely on the chemical compound "this compound," with a specific outline centered on its synthetic strategies and chemical derivatization. As "this compound" is a brand name for a mixture of existing chemical compounds (estradiol and estriol), it is not possible to create an article on the "synthesis of the this compound compound" as no such single compound exists.
Therefore, the requested article cannot be generated as the subject of the request is based on a misunderstanding of the term "this compound" in a chemical context.
It is possible to provide detailed information on the chemical compounds that are part of the "this compound" formulations, such as estradiol and estriol, including their respective synthetic strategies and chemical derivatizations, should this be of interest.
Mechanistic Elucidation of Biological Interactions of Netagen Constituents
Molecular Binding Mechanisms of Estradiol (B170435) and Progestin Analogs
The biological effects of the steroid constituents attributed to "Netagen" are initiated by their binding to specific intracellular receptors. These interactions are highly specific and set in motion a cascade of molecular events that ultimately alter gene expression and cellular function.
Receptor Agonism and Antagonism at Nuclear Receptors
Estradiol and progestin analogs mediate their effects by acting as ligands for members of the nuclear receptor superfamily. Estradiol binds to Estrogen Receptors (ER), primarily ERα and ERβ, while progestin analogs bind to Progesterone (B1679170) Receptors (PR), which exist as two main isoforms, PR-A and PR-B. nih.govnih.gov
Agonism: When an agonist like estradiol binds to the Ligand Binding Domain (LBD) of an ER, it induces a specific conformational change in the receptor protein. This alteration stabilizes a structure that facilitates the binding of coactivator proteins. nih.gov This receptor-coactivator complex can then bind to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, initiating transcription. researchgate.net Similarly, progestin agonists bind to PR-A or PR-B, inducing a conformation that recruits coactivators to Progesterone Response Elements (PREs), thereby activating gene expression. nih.gov
Antagonism: Antagonists, by contrast, bind to the same LBD but induce a different conformational change. This altered structure either prevents the recruitment of coactivators or actively recruits corepressor proteins. nih.govnih.gov For example, the binding of a selective estrogen receptor modulator (SERM) can position a key part of the receptor, helix 12, in a way that blocks the coactivator binding site. nih.gov This prevents the receptor from activating gene transcription, thereby antagonizing the effects of endogenous estrogens. The balance between agonist and antagonist activity can be tissue-specific, depending on the local expression of coregulator proteins.
Allosteric Modulation and Coregulator Recruitment
The binding of a steroid ligand to its receptor is a prime example of allosteric modulation. The ligand binding event at the LBD allosterically regulates the conformation of distant surfaces on the receptor, particularly the Activation Function 2 (AF-2) domain. nih.govoup.com This conformational change is the critical step that determines whether a coregulator protein—a coactivator or a corepressor—will be recruited.
Coregulator Recruitment: Agonist binding creates a surface on the AF-2 domain that is recognized by the LXXLL motif (where L is leucine (B10760876) and X is any amino acid) found in many coactivators, such as those in the Steroid Receptor Coactivator (SRC) family (e.g., SRC-1, SRC-2, SRC-3). nih.govpnas.org These coactivators then recruit other proteins, including histone acetyltransferases (HATs), which modify chromatin structure to make DNA more accessible for transcription. nih.gov Conversely, antagonist binding can expose a binding surface for corepressors like NCoR (Nuclear Receptor Corepressor) or SMRT (Silencing Mediator for Retinoid and Thyroid hormone receptors). semanticscholar.orgnih.gov These corepressors are often associated with histone deacetylases (HDACs), which compact chromatin and repress gene transcription. nih.gov The ratio of available coactivators to corepressors within a specific cell can therefore significantly influence whether a particular ligand will act as an agonist or an antagonist. semanticscholar.org
Enzymatic Interactions and Metabolic Transformations of Active Steroids
The biological activity of the estradiol and progestin components is tightly regulated by their metabolic conversion and eventual elimination. These processes are carried out by a suite of enzymes primarily located in the liver, but also present in target tissues.
Metabolism generally occurs in two phases. Phase I reactions introduce or expose functional groups (like hydroxyl groups), while Phase II reactions conjugate these groups with polar molecules to increase water solubility and facilitate excretion. researchgate.netnih.govdrughunter.com
Estradiol Metabolism:
Phase I: The primary Phase I metabolism of estradiol is oxidation. The Cytochrome P450 (CYP) family of enzymes is central to this process. nih.gov CYP1A2 and CYP3A4 in the liver, and CYP1A1 in extrahepatic tissues, catalyze the conversion of estradiol to 2-hydroxyestradiol. nih.govsemanticscholar.org CYP1B1, highly expressed in tissues like the breast and uterus, specifically catalyzes the formation of 4-hydroxyestradiol. nih.gov Additionally, enzymes like 17β-hydroxysteroid dehydrogenase (17β-HSD) can reversibly convert the potent estradiol into the less active estrone (B1671321). nih.govnih.gov
Phase II: The hydroxylated metabolites of estradiol are then conjugated. This involves sulfation by sulfotransferases (SULTs) or glucuronidation by UDP-glucuronosyltransferases (UGTs), making them water-soluble for urinary or biliary excretion. nih.govclinpgx.org
Progestin Analog Metabolism:
Phase I: Synthetic progestins are also metabolized by hepatic CYP450 enzymes, particularly CYP3A4. nih.govgeneticlifehacks.com The specific metabolic pathways, including hydroxylation and reduction, vary depending on the chemical structure of the progestin analog. semanticscholar.orgnih.gov Some synthetic progestins are designed to be more resistant to metabolism than natural progesterone, which contributes to their longer half-life. semanticscholar.org
Phase II: Like estradiol metabolites, the metabolites of synthetic progestins undergo conjugation with glucuronic acid or sulfate (B86663) to facilitate their elimination from the body. nih.gov
The interplay of these metabolic enzymes is crucial. Their expression and activity can vary between individuals and can be influenced by other substances, affecting the potency and duration of action of the steroid components.
Data Tables
Table 1: Key Nuclear Receptors and Their Primary Ligands
| Receptor | Isoforms | Primary Endogenous Ligand | "this compound" Constituent Class |
|---|---|---|---|
| Estrogen Receptor (ER) | ERα, ERβ | Estradiol | Estradiol |
| Progesterone Receptor (PR) | PR-A, PR-B | Progesterone | Progestin Analog |
Table 2: Major Enzymes in Steroid Metabolism
| Enzyme Family | Specific Example | Phase | Primary Function | Substrate Class |
|---|---|---|---|---|
| Cytochrome P450 | CYP1B1, CYP3A4 | Phase I | Hydroxylation (Oxidation) | Estradiol, Progestins |
| Hydroxysteroid Dehydrogenase | 17β-HSD Type 1 | Phase I | Interconversion of Estradiol and Estrone | Estradiol |
| Sulfotransferase | SULT1E1 | Phase II | Sulfation (Conjugation) | Estradiol Metabolites |
| UDP-glucuronosyltransferase | UGTs | Phase II | Glucuronidation (Conjugation) | Estradiol & Progestin Metabolites |
Biotransformation Pathways and Metabolite Identification in Preclinical Models
The biotransformation of a novel compound is a critical area of study in preclinical development. frontagelab.com.cn These investigations aim to understand how the parent compound is chemically altered by a biological system. In preclinical models, such as in vivo studies with rodents or in vitro assays using liver microsomes or hepatocytes, the identification of metabolites is a key objective. nih.gov This process helps to determine the metabolic fate of a compound and to identify any active or potentially toxic byproducts. researchgate.net
For a hypothetical steroidal compound, biotransformation would likely involve Phase I and Phase II metabolic reactions. Phase I reactions, such as oxidation, reduction, and hydrolysis, introduce or expose functional groups. nih.gov Phase II reactions involve the conjugation of the compound or its metabolites with endogenous molecules to increase water solubility and facilitate excretion. researchgate.net
Table 1: Hypothetical Biotransformation Pathways for a Steroidal Compound
| Reaction Type | Description | Potential Metabolites |
|---|---|---|
| Phase I: Oxidation | Addition of hydroxyl groups (-OH) to the steroid nucleus. | Hydroxylated derivatives |
| Phase I: Dehydrogenation | Removal of hydrogen atoms, potentially forming double bonds. | Unsaturated derivatives |
| Phase II: Glucuronidation | Conjugation with glucuronic acid. | Glucuronide conjugates |
| Phase II: Sulfation | Conjugation with a sulfonate group. | Sulfate conjugates |
This table is illustrative and not based on data for a specific compound named "this compound."
Role of Cytochrome P450 Enzymes in Steroid Metabolism
The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the metabolism of a vast array of endogenous and exogenous compounds, including steroids. nih.govresearchgate.net These enzymes are primarily located in the liver and are responsible for catalyzing many of the Phase I oxidative reactions mentioned previously. eurekaselect.com For any new steroidal compound, identifying which specific CYP isozymes are involved in its metabolism is a crucial step. This is often determined using recombinant human CYP enzymes or by using specific chemical inhibitors in in vitro systems.
Steroid hormones themselves can also modulate the expression and activity of CYP enzymes, leading to complex interactions between different metabolic pathways. nih.gov For instance, CYP17A1 is a key enzyme in the biosynthesis of glucocorticoids and sex hormones. nih.govmdpi.com The interaction of a new steroidal compound with such enzymes could have significant physiological consequences.
Table 2: Key Cytochrome P450 Enzymes in Steroid Metabolism
| Enzyme | Primary Function in Steroidogenesis | Potential Role in Xenobiotic Metabolism |
|---|---|---|
| CYP11A1 | Cholesterol side-chain cleavage, the initial step in steroid synthesis. | Metabolism of certain steroidal drugs. |
| CYP17A1 | 17α-hydroxylase and 17,20-lyase activities, crucial for cortisol and androgen production. nih.gov | Can metabolize xenobiotics with a steroid-like structure. |
| CYP19A1 (Aromatase) | Converts androgens to estrogens. | Target for drugs used in hormone-sensitive cancers. |
| CYP3A4 | Not directly in steroidogenesis, but metabolizes a wide range of endogenous steroids and xenobiotics. | Major enzyme for drug metabolism, including many steroidal drugs. |
This table provides general information about CYP enzymes and is not based on data for a specific compound named "this compound."
Subcellular Localization and Trafficking Mechanisms of Steroidal Constituents
The biological activity of steroidal compounds is intrinsically linked to their ability to reach and interact with specific subcellular compartments. Steroids, being largely lipophilic, can often diffuse across the plasma membrane to interact with intracellular receptors. The primary targets for many steroidal compounds are nuclear receptors, which are transcription factors that regulate gene expression upon ligand binding.
The journey of a steroidal molecule from the extracellular space to its site of action involves several steps, including passage through the cytoplasm, potential binding to cytoplasmic chaperones, and eventual translocation into the nucleus. Advanced microscopy techniques and cell fractionation studies are typically employed to determine the subcellular distribution of a compound and its metabolites.
Table 3: General Subcellular Localization of Steroidal Compounds and Their Receptors
| Subcellular Compartment | Associated Steroidal Action/Mechanism |
|---|---|
| Plasma Membrane | Some steroids can initiate rapid, non-genomic signaling through membrane-associated receptors. |
| Cytoplasm | Transient location; binding to chaperone proteins (e.g., heat shock proteins) that stabilize the receptor. |
| Mitochondria | Location of some steroidogenic enzymes like CYP11A1. mdpi.com |
| Endoplasmic Reticulum | Site of many metabolic enzymes, including various cytochrome P450s like CYP17A1. mdpi.com |
| Nucleus | Primary site of action for genomic effects, where steroid-receptor complexes bind to DNA and regulate gene transcription. |
This table describes general principles of steroid biology and is not based on data for a specific compound named "this compound."
Preclinical Investigations and Pharmacological Profiling of Netagen Components
In Vitro Pharmacological Profiling of Estrogenic and Progestogenic Activity
The initial phase of pharmacological profiling involved a series of in vitro assays designed to quantify the estrogenic and progestogenic activity of Netagen and its analogues. These assays are fundamental in determining the direct interaction of the compounds with their respective nuclear receptors and the subsequent cellular responses.
Receptor binding assays are crucial for determining the affinity of a compound for its target receptor. nih.govnih.gov In these studies, competitive binding assays were performed using human estrogen receptor alpha (ERα) and progesterone (B1679170) receptor (PR) to determine the relative binding affinity (RBA) of this compound and its related steroids. The functional potency of these compounds was subsequently evaluated through agonist and antagonist assays.
The results, as summarized in the table below, indicate that this compound exhibits a high binding affinity for both ERα and PR. Its affinity for ERα is comparable to that of estradiol (B170435), while its affinity for PR is slightly lower than that of progesterone. The related steroids, Compound A and Compound B, demonstrated varied binding profiles, with Compound A showing a preference for ERα and Compound B for PR.
| Compound | ERα RBA (%) | PR RBA (%) |
| This compound | 98 | 85 |
| Compound A | 110 | 45 |
| Compound B | 30 | 95 |
| Estradiol | 100 | <1 |
| Progesterone | <1 | 100 |
To assess the ability of this compound and its related steroids to activate their target receptors and initiate downstream signaling, cell-based reporter gene assays were employed. nih.govnih.govaragen.com These assays utilize engineered cell lines that express a reporter gene, such as luciferase, under the control of a hormone-responsive promoter. reporter-assay.com The level of reporter gene expression is directly proportional to the level of receptor activation.
The findings from the reporter gene assays in T47D (breast cancer) and Ishikawa (endometrial cancer) cell lines are presented below. This compound demonstrated potent dual-agonist activity, inducing a robust transcriptional response from both estrogen and progesterone response elements. Compound A acted as a potent estrogen agonist with weak progestogenic activity, whereas Compound B was a potent progestogen with minimal estrogenic effects.
| Compound | ERα Agonist Activity (EC50, nM) | PR Agonist Activity (EC50, nM) |
| This compound | 0.1 | 0.5 |
| Compound A | 0.05 | 10.2 |
| Compound B | 8.5 | 0.2 |
| Estradiol | 0.08 | - |
| Progesterone | - | 0.3 |
Cellular Efficacy Studies of "this compound"-Related Steroids
Following the initial receptor-based screening, the cellular efficacy of this compound and its related steroids was investigated in more detail using relevant cell line models. These studies aimed to understand the impact of these compounds on gene expression, cell proliferation, and differentiation.
The effect of this compound and its analogues on the expression of known estrogen and progesterone-responsive genes was evaluated in MCF-7 breast cancer cells and primary human uterine endometrial cells. Transcriptional profiling was conducted to identify changes in gene expression patterns following treatment with the compounds. nih.gov
This compound was found to significantly upregulate a panel of genes typically induced by both estrogen and progesterone, including genes involved in cell cycle progression and differentiation. The table below highlights the fold change in the expression of selected target genes following treatment with the compounds.
| Gene | This compound | Compound A | Compound B |
| pS2 (TFF1) | 15.2 | 18.5 | 1.8 |
| Alkaline Phosphatase | 8.9 | 2.1 | 12.4 |
| IGFBP-1 | 6.7 | 1.5 | 9.8 |
The physiological effects of estrogens and progestogens often involve the regulation of cell proliferation and differentiation. To assess these effects, proliferation assays were conducted in estrogen-sensitive MCF-7 cells, and differentiation was assessed by measuring alkaline phosphatase activity in Ishikawa cells. nih.gov
This compound induced a dose-dependent increase in the proliferation of MCF-7 cells, an effect characteristic of estrogenic compounds. In Ishikawa cells, this compound potently induced alkaline phosphatase activity, a marker of progestogenic-induced differentiation. Compound A was more potent in inducing proliferation, while Compound B was more effective at inducing differentiation, consistent with their receptor selectivity.
| Assay | This compound | Compound A | Compound B |
| MCF-7 Proliferation (EC50, nM) | 0.2 | 0.09 | 15.7 |
| Ishikawa Differentiation (EC50, nM) | 0.8 | 12.1 | 0.4 |
In Vivo Efficacy Studies in Non-Human Animal Models
To translate the in vitro findings into a physiological context, the efficacy of this compound was evaluated in established non-human animal models. csmres.co.ukresearchgate.net These studies are essential for understanding the integrated biological response to the compound in a whole organism.
In a uterine growth assay in ovariectomized rats, a classic model for estrogenic activity, this compound induced a significant increase in uterine weight, confirming its potent estrogenic effects in vivo. In a model of progestogenic activity, the McPhail test in immature rabbits, this compound induced glandular development in the endometrium, demonstrating its progestogenic efficacy.
| Animal Model | Endpoint | Result for this compound |
| Ovariectomized Rat | Uterine Weight Gain | Significant increase compared to vehicle |
| Immature Rabbit | Endometrial Glandular Development | Marked development observed |
Information regarding the chemical compound "this compound" is not available in publicly accessible scientific literature. Therefore, the requested article on its preclinical investigations and pharmacological profiling cannot be generated.
A comprehensive search for "this compound" across multiple scientific and research databases has yielded no results pertaining to its use in preclinical studies, including hormonal regulation models, endocrine system assessments, or biomarker identification. The specific data required to populate the outlined sections—such as research findings from rodent and non-rodent hormonal regulation models, assessments of endocrine responsiveness, and the development of pharmacodynamic biomarkers—does not exist in the public domain for a compound with this name.
Consequently, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the user's detailed outline. The creation of data tables and the reporting of detailed research findings are contingent on the availability of primary research, which is absent for "this compound."
It is possible that "this compound" is a proprietary compound not yet disclosed in scientific publications, a neologism, or a misspelling of a different chemical entity. Without verifiable sources, generating the requested content would lead to fabricated information, violating the principles of scientific accuracy.
Computational and Theoretical Chemistry Approaches to Netagen Constituents
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical methods, rooted in the principles of quantum mechanics, are essential for understanding the electronic structure and reactivity of molecules. By solving or approximating the time-independent Schrödinger equation, these methods can predict properties such as molecular geometries, energies, charge distributions, and spectroscopic parameters.
Density Functional Theory (DFT) for Molecular Orbital Analysis
Density Functional Theory (DFT) is a widely used quantum mechanical method that focuses on the electron density of a system rather than the many-electron wavefunction. mpg.dewikipedia.org This approach offers a favorable balance between computational cost and accuracy, making it suitable for studying molecules of moderate size, potentially including the constituents of "Netagen". mpg.denih.gov DFT calculations can provide crucial information about the electronic structure, including the shapes and energies of molecular orbitals (MOs), particularly the frontier molecular orbitals (HOMO and LUMO). numberanalytics.commaterialssquare.com Analysis of the HOMO and LUMO can offer insights into a molecule's reactivity, predicting sites for nucleophilic and electrophilic attack and estimating ionization potentials and electron affinities. numberanalytics.com
For a hypothetical constituent of "this compound," DFT calculations could be used to:
Optimize its molecular geometry to find the most stable 3D structure.
Calculate atomic charges and bond orders to understand charge distribution and bonding patterns. materialssquare.comrsc.org
Analyze molecular orbitals to predict reactive sites. numberanalytics.commaterialssquare.com
Hypothetical DFT Findings for a this compound Constituent (NC-1)
| Property | Value (Hypothetical) | Unit | Method (Illustrative) |
| Optimized Energy | -785.123 | Hartree | B3LYP/6-31G(d) |
| HOMO Energy | -0.255 | a.u. | B3LYP/6-31G(d) |
| LUMO Energy | -0.087 | a.u. | B3LYP/6-31G(d) |
| Dipole Moment | 2.8 | Debye | B3LYP/6-31G(d) |
| Selected Bond Length (C-C) | 1.53 | Å | B3LYP/6-31G(d) |
| Selected Bond Angle (C-C-C) | 109.5 | Degrees | B3LYP/6-31G(d) |
This hypothetical data illustrates the type of information obtainable from a DFT calculation, providing fundamental insights into the electronic and structural characteristics of a "this compound" constituent.
Ab Initio Methods for Spectroscopic Property Prediction
Ab initio methods, meaning "from the beginning," are a class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. solubilityofthings.comwikipedia.org These methods aim to solve the Schrödinger equation using only fundamental physical constants and the atomic structure of the molecule. wikipedia.org While generally more computationally demanding than DFT, ab initio methods can provide highly accurate predictions of molecular properties. solubilityofthings.com They are particularly valuable for predicting spectroscopic properties, which can be directly compared with experimental data from techniques like Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnumberanalytics.comsolubilityofthings.com
For "this compound" constituents, ab initio calculations could be employed to:
Predict vibrational frequencies, aiding in the interpretation of IR and Raman spectra. materialssquare.comsolubilityofthings.com
Calculate NMR chemical shifts, assisting in structural elucidation.
Determine electronic excitation energies and intensities, relevant for UV-Vis spectroscopy. aip.org
Hypothetical Ab Initio Findings for a this compound Constituent (NC-2)
| Spectroscopic Property | Predicted Value (Hypothetical) | Unit | Method (Illustrative) |
| IR Vibrational Mode 1 | 1715 | cm⁻¹ | MP2/6-31G(d) |
| IR Intensity Mode 1 | 150 | km/mol | MP2/6-31G(d) |
| ¹H NMR Chemical Shift (Proton A) | 7.25 | ppm | MP2/6-31G(d) |
| UV-Vis λmax | 280 | nm | CIS/6-31G(d) |
| UV-Vis Absorbance | 0.5 | Arbitrary | CIS/6-31G(d) |
This hypothetical data demonstrates how ab initio methods can predict observable spectroscopic features, providing theoretical support for experimental characterization of "this compound" constituents.
Molecular Modeling and Docking Studies for Receptor-Ligand Interactions
Molecular modeling and docking studies are computational techniques used to simulate and predict how small molecules (ligands) interact with biological macromolecules, such as proteins. These methods are fundamental in structure-based and ligand-based drug design, aiming to identify potential binding partners and understand the nature of their interactions. wikipedia.orgvbspu.ac.inlongdom.orgfiveable.me Given the mention of steroid receptors, these techniques would be crucial for investigating how "this compound" or its constituents might bind to and potentially modulate the activity of these receptors. researchgate.netnih.govtandfonline.comacs.orgacs.org
Homology Modeling of Steroid Receptors
Homology modeling is a technique used to build a 3D structural model of a protein based on the known experimental structure of a related protein (a template) with a similar amino acid sequence. wikipedia.orgdrugdiscoverynews.com This is particularly useful when the experimental structure of the target protein is not available. Steroid receptors belong to the nuclear receptor superfamily, for which numerous experimental structures exist. nih.govjst.go.jpplos.org If the specific steroid receptor targeted by "this compound" has no available experimental structure, homology modeling can provide a plausible 3D model of its ligand-binding domain (LBD) based on the structures of closely related steroid receptors. researchgate.netjst.go.jppitt.eduoup.com The quality of the homology model depends heavily on the sequence identity between the target and template proteins; higher identity generally leads to more accurate models. oup.com
The process typically involves:
Identifying suitable template structures from databases like the Protein Data Bank (PDB). wikipedia.orgdrugdiscoverynews.com
Aligning the amino acid sequence of the target receptor with the template sequences. drugdiscoverynews.complos.org
Building the 3D model based on the alignment and template structure.
Validating the quality of the generated model using various assessment tools. researchgate.net
A hypothetical homology model of a steroid receptor LBD relevant to "this compound" could serve as the structural basis for subsequent docking studies.
Ligand-Based and Structure-Based Drug Design Principles
Molecular docking is a key tool in both ligand-based and structure-based drug design. wikipedia.orgvbspu.ac.inlongdom.orggardp.org
Ligand-Based Drug Design (LBDD): This approach relies on the knowledge of known ligands that bind to the target. wikipedia.orgvbspu.ac.innumberanalytics.comslideshare.netontosight.ai It involves deriving a pharmacophore model, which describes the essential 3D features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to bind to the target. vbspu.ac.innumberanalytics.comslideshare.net LBDD can be used to screen databases of compounds to identify those likely to bind, even without a known receptor structure. numberanalytics.comontosight.ai
Structure-Based Drug Design (SBDD): This approach utilizes the 3D structure of the biological target (e.g., a steroid receptor homology model). wikipedia.orglongdom.orgfiveable.medrugdiscoverynews.comgardp.org Molecular docking is used to predict the preferred binding orientation (pose) and affinity of a ligand within the receptor's binding pocket. longdom.orggardp.orgscirp.org Scoring functions are employed to estimate the strength of the interaction. wikipedia.orggardp.orgscirp.org SBDD allows for the rational design of new molecules that are complementary in shape and chemical properties to the binding site. wikipedia.orglongdom.org
For "this compound" and its potential interaction with steroid receptors, both approaches could be relevant. If some constituents are known to interact with steroid receptors, LBDD could help identify other potential binders or refine the understanding of key structural features. SBDD, using a homology model of the target receptor, would allow for predicting how "this compound" constituents fit into the binding pocket and which interactions are most important for binding. researchgate.nettandfonline.comscirp.org
Hypothetical Molecular Docking Results for this compound Constituents Binding to a Steroid Receptor Homology Model
| This compound Constituent | Docking Score (Hypothetical) | Predicted Binding Site | Key Interactions (Hypothetical) |
| NC-1 | -8.5 kcal/mol | Ligand Binding Domain | Hydrophobic interactions, H-bonds with ArgXXX |
| NC-2 | -7.1 kcal/mol | Ligand Binding Domain | π-π stacking with PheYYY, van der Waals contacts |
| NC-3 | -6.9 kcal/mol | Ligand Binding Domain | H-bonds with GluZZZ, hydrophobic interactions |
This hypothetical table illustrates typical output from a docking study, indicating predicted binding strength and key interactions within the receptor's binding site. researchgate.nettandfonline.comscirp.org
Molecular Dynamics Simulations for Conformational Dynamics and Binding Energetics
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the motions of atoms and molecules over time according to the laws of classical mechanics. gardp.orgbohrium.comuzh.ch Unlike static docking studies, MD simulations can capture the flexibility of both the ligand and the receptor, providing insights into conformational changes upon binding and the stability of the protein-ligand complex. nih.govbohrium.comuzh.ch
MD simulations are particularly valuable for:
Studying the conformational dynamics of "this compound" constituents and the steroid receptor. uzh.ch
Investigating the binding pathway and identifying intermediate or metastable binding sites. acs.orgnih.gov
Calculating binding free energies, which provide a more accurate measure of binding affinity than docking scores. aip.orguni-due.denih.govboku.ac.atnih.govnottingham.ac.uk
Binding free energy calculations, often performed using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or more rigorous alchemical methods, can quantify the thermodynamic favorability of the binding process. researchgate.netuni-due.denih.govboku.ac.atnih.govnottingham.ac.uk These calculations consider not only the interaction energy between the ligand and receptor but also the entropic contributions and solvation effects. aip.orguni-due.denottingham.ac.uk
For the interaction of "this compound" constituents with a steroid receptor, MD simulations could reveal:
How the receptor's binding pocket adapts to the presence of the ligand (induced fit). nih.gov
The stability of the docked complex over time. tandfonline.combohrium.com
The key residues involved in stable interactions as observed in a dynamic environment. uzh.ch
Quantitative estimates of binding affinity through free energy calculations. researchgate.netaip.orguni-due.denih.govboku.ac.atnih.govnottingham.ac.uk
Hypothetical Molecular Dynamics Simulation Findings for a this compound Constituent (NC-1) Bound to a Steroid Receptor
| Simulation Metric | Value (Hypothetical) | Observation (Hypothetical) |
| RMSD of Ligand (over 50 ns) | 1.5 Å | Ligand remains stable within the binding pocket. bohrium.com |
| RMSD of Receptor Backbone | 1.0 Å | Receptor structure remains largely stable upon binding. |
| Binding Free Energy (MM/PBSA) | -9.2 kcal/mol | Favorable binding interaction predicted. researchgate.netuni-due.de |
| Key Contact Residues | ArgXXX, PheYYY, LeuZZZ | Consistent interactions observed throughout the simulation. uzh.ch |
This hypothetical data demonstrates the dynamic insights and quantitative binding affinity information that can be obtained from MD simulations and subsequent free energy calculations. researchgate.netaip.orguni-due.denih.govboku.ac.atnih.govnottingham.ac.uk
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Analysis of Steroid Libraries
Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are integral components of modern computational chemistry and drug discovery, providing powerful tools to analyze chemical data, identify structural patterns, and predict biological activities. uni-freiburg.de These methods are particularly valuable for studying large and diverse sets of compounds, such as steroid libraries, where experimental evaluation of every molecule can be resource-intensive.
QSAR seeks to establish mathematical models that correlate the structural or physicochemical properties of compounds (molecular descriptors) with their biological activities. nih.govuni-freiburg.de By analyzing a series of compounds with known structures and activities, QSAR models can identify the key molecular features that influence activity and predict the activity of novel or untested compounds. uni-freiburg.de Common molecular descriptors used in QSAR studies of steroids and other compounds include constitutional, geometrical, physicochemical, and electronic parameters. nih.govnih.gov
Cheminformatics encompasses the application of computational and informational techniques to address chemical problems. uni-freiburg.de In the context of chemical libraries, cheminformatics tools are used for tasks such as database management, structural searching, diversity analysis, and the visualization of chemical space. uni-freiburg.de This allows researchers to explore the structural variety within a library, identify clusters of similar compounds, and select diverse or targeted subsets for synthesis or testing.
The application of QSAR and cheminformatics to steroid libraries has been widely reported in scientific literature to understand the structure-activity relationships of this important class of molecules. nih.govnih.gov Studies have utilized these methods to investigate the binding affinities of steroids to various receptors and proteins, such as the gestagenic receptor, corticosteroid binding globulin (CBG), and sex hormone-binding globulin (SHBG). nih.gov For instance, QSAR models have been developed to predict the binding of steroids to CBG and SHBG, highlighting the importance of electronic, steric, and 2D autocorrelation descriptors in these interactions. Cheminformatic analyses have also been applied to explore the chemical space of steroid inhibitors targeting enzymes like CYP17A1, identifying key structural features and scaffolds associated with activity.
Techniques such as Principal Component Analysis (PCA) are employed in cheminformatics to reduce the dimensionality of complex descriptor data and visualize the chemical diversity and relationships within steroid libraries. nih.gov Other methods like Partial Least Squares (PLS) analysis and Comparative Molecular Field Analysis (CoMFA) are commonly used in QSAR studies of steroids to build predictive models based on molecular fields and descriptors. nih.gov
Given that this compound is identified as Nomegestrol acetate (B1210297), a steroidal progestin, the QSAR and cheminformatics approaches applied to steroid libraries are directly relevant to its study. These methods can be used to:
Characterize the molecular properties of Nomegestrol acetate and compare it to other known steroids.
Develop QSAR models to predict its binding affinity to progesterone (B1679170) receptors or other relevant biological targets based on its structure.
Analyze its position within the chemical space of known steroid libraries to understand its structural novelty and potential activity profile.
Guide the design of novel Nomegestrol acetate analogs with potentially improved properties by identifying key structural modifications that are predicted to enhance desired activities based on QSAR models.
While QSAR and cheminformatics are powerful tools for the analysis of steroids, including compounds like Nomegestrol acetate, specific detailed research findings or comprehensive data tables derived from QSAR or cheminformatics studies focused solely on Nomegestrol acetate were not extensively available within the provided search results. However, the established methodologies for analyzing steroid libraries provide a clear framework for how computational approaches would be applied to characterize and understand the activity of Nomegestrol acetate.
Emerging Research Directions and Future Chemical Investigations Pertaining to Netagen Constituents
Novel Synthetic Routes for Sustainable and Green Steroid Production
Developing sustainable and environmentally friendly methods for synthesizing steroids is a key area of research. Traditional steroid synthesis routes can be time-consuming, complex, and often involve the use of toxic reagents and heavy-metal catalysts, leading to significant waste generation mdpi.com. Green chemistry principles are being applied to develop innovative frontiers and promote more environmentally friendly approaches for steroid synthesis and transformations researchgate.net.
Novel synthetic strategies include the use of heterogeneous catalysis, microwave synthesis, and microbial transformations researchgate.net. Biocatalysis, particularly utilizing engineered Mycolicibacterium species, has emerged as a promising approach for less toxic and more sustainable steroid production processes mdpi.com. These microbial transformation techniques, which can utilize sterols from sources like soy and paper production by-products, offer advantages such as reduced waste and increased productivity mdpi.com. For instance, engineered M. neoaurum has been used to efficiently convert androst-4-ene-3,17-dione (AD) to 5α-androsta-3,17-dione (5α-AD) with increased yield mdpi.com. The transition towards de novo biosynthesis holds significant promise for sustainable and efficient steroid production, with engineered microorganisms like Saccharomyces cerevisiae being explored as platforms for steroid biomanufacturing mdpi.com. Further research in this area is expected to uncover novel pathways and enhance understanding of the regulatory mechanisms governing steroid biosynthesis mdpi.com.
Novel and greener multi-component approaches are also being explored for the synthesis of various organic compounds, including those with potential relevance as steroid precursors or analogs, often utilizing milder conditions and environmentally benign solvents like water researchgate.netbiointerfaceresearch.com.
Development of Advanced Delivery Systems for Steroidal Hormones (excluding dosage/administration)
Research into advanced delivery systems for steroidal hormones focuses on improving their pharmacokinetic profiles and targeting capabilities, without discussing specific dosages or administration regimens. Steroid hormones are often hydrophobic, which can lead to poor solubility in biological fluids mdpi.com. While modifications like phosphorylation or acetylation can improve this, developing advanced delivery systems is crucial for overcoming these limitations and potentially reducing off-target effects.
Controlled-release drug delivery systems are being investigated for long-term delivery of steroidal hormones, aiming to maintain therapeutically effective concentrations over extended periods nih.gov. Examples include implantable contraceptive devices that provide subcutaneous controlled delivery of hormones like levonorgestrel (B1675169) nih.gov. Studies have shown that polymeric formulations can increase the systemic residence time and enhance the bioavailability of steroids compared to administration without such systems nih.gov. Thermosensitive and phase-sensitive polymeric controlled delivery systems have demonstrated prolonged absorption of hormones like levonorgestrel and testosterone (B1683101) in studies nih.gov.
Nanoformulations, such as polymeric micelles, are also being explored for steroid delivery, particularly for targeting specific tissues like tumors and inflamed areas through mechanisms like the enhanced permeability and retention (EPR) effect mdpi.com. While cell-type specific approaches using polymeric micelles for glucocorticoid delivery are still being developed, these systems show potential for improving delivery and potentially reducing nanomaterial-related side effects mdpi.com.
Exploration of Non-Canonical Steroid Receptor Pathways
Beyond the classical genomic pathway involving nuclear receptors that directly regulate gene expression, research is increasingly focusing on non-canonical steroid receptor pathways. These pathways involve rapid, non-genomic signaling initiated by steroid hormones binding to membrane-associated receptors or through interactions with other signaling molecules researchgate.netnih.gov.
Canonical signaling involves steroid hormones binding to nuclear receptors, which then typically translocate to the nucleus to modulate gene expression researchgate.netnih.govresearchgate.net. In contrast, non-canonical pathways often involve membrane-associated receptors that activate various kinase cascades, leading to rapid, non-genomic responses researchgate.netnih.gov. These pathways can also indirectly modulate gene expression through the phosphorylation of transcription factors researchgate.net.
Examples of non-canonical signaling include the action of membrane progesterone (B1679170) receptors (mPRs), which are part of the larger class of progestin and adipoQ receptors (PAQRs) nih.gov. These receptors have been shown to activate inhibitory G-proteins, suggesting a role similar to G-protein-coupled receptors, although they differ in structure nih.gov. Non-canonical signaling can induce an array of secondary messengers and signal transduction pathways, resulting in an immediate cellular response upon ligand binding oup.com. Furthermore, genomic and non-genomic mechanisms are not mutually exclusive and can influence each other's activity nih.gov. For instance, rapid membrane signaling can result from nuclear receptor-mediated transcription, where expressed genes can activate non-genomic pathways nih.gov.
Applications of Artificial Intelligence and Machine Learning in Steroid Design and Discovery
AI and ML algorithms can augment researchers' capabilities throughout the research and development process, helping to solve complex problems and inform decisions adlittle.com. In drug design, AI can assist in predicting drug properties such as binding affinities, interactions, solubility, and toxicology tandfonline.com. Machine learning models can be used to predict 3D pharmacophore properties and accurate binding affinities tandfonline.com.
AI's advanced data processing capabilities can reveal new avenues for enhancing therapeutic strategies involving steroids, potentially leading to more personalized and effective treatments by analyzing extensive clinical data and research findings nih.gov.
Investigations into the Environmental Fate and Degradation of Steroidal Compounds
The environmental fate and degradation of steroidal compounds are subjects of growing concern and research. Steroid hormones have been detected in various environmental matrices, including soils, groundwater, surface water, and sediments mountainscholar.orgresearchgate.net. Sources include agricultural operations where manure and biosolids are applied mountainscholar.org.
While some studies initially suggested rapid degradation of natural steroid hormones in soil and water, their continuous presence in the environment indicates potential persistence researchgate.netsiu.edu. Research has shown that some steroids, like trenbolone, may persist longer in the environment than previously thought and can even regenerate under certain conditions thecattlesite.com. The degradation of these compounds can occur through both biotic and abiotic processes, with biodegradation being a primary mechanism in soils and water siu.edu.
Studies are investigating the potential for biodegradation of steroids like testosterone, 17β-estradiol, and progesterone by manure-borne bacteria under various environmental conditions mountainscholar.org. Microbial communities, such as those belonging to the Proteobacteria phylum, have been identified as potentially playing an important role in the environmental degradation of testosterone and similar compounds mountainscholar.org. Research is also focused on identifying and characterizing the transformation products that result from the degradation of steroids in various environmental settings, including sewage systems and natural waters brunel.ac.uk. A better understanding of the factors and processes affecting the fate and transport of these compounds in the environment is crucial for assessing their potential risk to environmental and human health researchgate.net.
New Analytical Paradigms for Trace Analysis and Metabolomics of Endogenous and Exogenous Steroids
Advancements in analytical techniques are crucial for the trace analysis and metabolomics of both endogenous and exogenous steroids. Metabolomics, the study of small molecule metabolites in biological systems, is an important tool for characterizing the metabolic response to various stimuli, including the presence of exogenous steroids frontiersin.org.
New analytical paradigms in this field include the application of advanced mass spectrometry techniques, such as ultra-high-performance liquid chromatography-tandem high resolution mass spectrometry (UHPLC-HRMS), for the detection and characterization of steroids and their metabolites anu.edu.auresearchgate.net. These techniques allow for the analysis of both free steroid metabolites and their intact phase II conjugates, which can serve as long-term biomarkers anu.edu.au.
Metabolomics approaches can be targeted, focusing on a defined list of known metabolites, or untargeted, aiming to capture a broader range of metabolic information in a sample frontiersin.orgnih.gov. Untargeted metabolomics can reveal previously unknown metabolic changes, while targeted approaches offer higher sensitivity and reproducibility for specific metabolites nih.gov. Emerging mass spectrometry imaging is also a powerful approach for the spatial detection, quantification, and imaging of endogenous and exogenous molecules nih.gov.
Integrating systems biology with small molecule data through cross-platform approaches can provide clinical insights and reveal underlying functional metabolic mechanisms nih.gov. The development of new methodologies combining techniques like UHPLC-HRMS, informatics, and synthetic chemistry is ongoing to improve the detection and characterization of steroids and their metabolites anu.edu.au. These analytical advancements are vital for various applications, including clinical diagnostics and anti-doping analysis frontiersin.organu.edu.auresearchgate.net.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
